REACTION_CXSMILES
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COC1C=CC(C[O:8][C:9]2[C:14]([C:15]3[CH:16]=[C:17]4[C:22](=[CH:23][CH:24]=3)[N:21]=[C:20]([NH2:25])[N:19]=[CH:18]4)=[C:13]([CH3:26])[CH:12]=[CH:11][N:10]=2)=CC=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[NH2:25][C:20]1[N:19]=[CH:18][C:17]2[C:22](=[CH:23][CH:24]=[C:15]([C:14]3[C:9](=[O:8])[NH:10][CH:11]=[CH:12][C:13]=3[CH3:26])[CH:16]=2)[N:21]=1
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Name
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|
Quantity
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0.65 g
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Type
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reactant
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Smiles
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COC1=CC=C(COC2=NC=CC(=C2C=2C=C3C=NC(=NC3=CC2)N)C)C=C1
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Name
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|
Quantity
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1 mL
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Type
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reactant
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Smiles
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C(=O)(C(F)(F)F)O
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Name
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Quantity
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1 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After 10 min the solvent and excess acid was removed in vacuo
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Duration
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10 min
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Type
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ADDITION
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Details
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saturated NaHCO3 was added
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Type
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CUSTOM
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Details
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The resulting white precipitate was removed by filtration
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Type
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DRY_WITH_MATERIAL
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Details
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The solid material, 3-(2-aminoquinazolin-6-yl)-4-methylpyridin-2(1H)-one, was dried in vacuo
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Type
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CUSTOM
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Details
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used without further purification
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Name
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|
Type
|
|
Smiles
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NC1=NC2=CC=C(C=C2C=N1)C=1C(NC=CC1C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |